molecular formula C10H10F3NO2 B3097163 Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate CAS No. 130360-90-6

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate

Cat. No.: B3097163
CAS No.: 130360-90-6
M. Wt: 233.19 g/mol
InChI Key: PEUVKNUVXKCHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate is a compound that contains an amino acid, an amine, and a carboxylic acid. It has been synthesized and characterized for its potential use in the field of pharmaceuticals, specifically as a precursor in the synthesis of non-natural peptides.

Preparation Methods

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate can be synthesized through the reaction of trifluoromethylphenylacetic acid with methylamine. The reaction takes place at elevated temperatures with the addition of a suitable catalyst. The resulting compound can be purified through recrystallization or chromatography.

Chemical Reactions Analysis

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of non-natural peptides and as a template for peptide mimetics.

    Medicine: It is investigated as a precursor to cyclic peptides, which have therapeutic potential.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:

    This compound hydrochloride: This compound has similar structural features but includes a hydrochloride group.

    Trifluoromethylphenylacetic acid: This compound is a precursor in the synthesis of this compound.

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUVKNUVXKCHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.